Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate
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Overview
Description
Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 2nd position, and an ethyl ester group at the 3rd position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylphenol and ethyl bromoacetate.
Formation of Benzofuran Ring: The key step involves the formation of the benzofuran ring through a cyclization reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in organic electronics and optoelectronic devices due to its unique electronic properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The compound can modulate various biological pathways, including those involved in signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate: Similar structure but with different substitution pattern.
Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate: Contains a hydroxyl group instead of a fluorine atom.
Uniqueness
Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C12H11FO3 |
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Molecular Weight |
222.21 g/mol |
IUPAC Name |
ethyl 5-fluoro-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C12H11FO3/c1-3-15-12(14)11-7(2)16-10-5-4-8(13)6-9(10)11/h4-6H,3H2,1-2H3 |
InChI Key |
UPOGCHBABZRMQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)F)C |
Origin of Product |
United States |
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